Tegafur-Uracil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

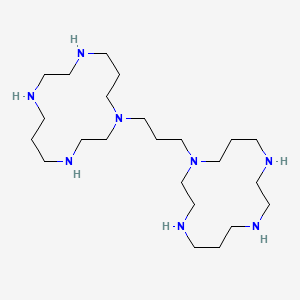

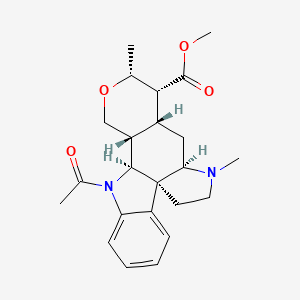

Tegafur-uracil is an anti-tumor compound containing tegafur (1-(2-tetrahydrofuryl)-5-fluorouracil) and uracil in a molar ratio of 1:4. It was developed as an anti-cancer therapy by Taiho Pharmaceutical Co Ltd. It is approved in different countries but it is not yet approved by the FDA, Health Canada or EMA.

Scientific Research Applications

Adjuvant Chemotherapy for Adenocarcinoma of the Lung

Tegafur-Uracil (often referred to as UFT) is beneficial as adjuvant chemotherapy following the resection of non-small-cell lung cancer, particularly in patients with pathological stage I adenocarcinoma of the lung. A study demonstrated a significant improvement in overall survival among patients who received UFT treatment compared to those who did not (Kato et al., 2004).

Treatment of Metastatic Colorectal Cancer

Oral tegafur-uracil, in combination with folinic acid, has shown effectiveness and a tolerable toxicity profile as a first-line therapy for patients with metastatic colorectal cancer. This application underscores the importance of tegafur-uracil in improving the quality of life for these patients (Lin et al., 2000).

Enhanced Antitumor Activity

The combination of tegafur with uracil potentiates the antitumor activity of fluorouracil (5-FU). This enhancement is attributed to the inhibition of 5-FU degradation, leading to increased antineoplastic effects in treating various cancers (Maehara et al., 1997).

Adjuvant Therapy in Curatively Resected Rectal Cancer

Uracil-Tegafur (UFT) is effective as adjuvant chemotherapy in patients with curatively resected rectal cancer. Meta-analyses and clinical trials indicate its efficacy in extending the survival of patients with rectal cancer (Sakamoto et al., 2007).

Maintenance Chemotherapy for Nasopharyngeal Carcinoma

Tegafur-uracil has been evaluated as maintenance chemotherapy following concurrent chemoradiotherapy for non-distant metastatic TNM stage IV nasopharyngeal carcinoma. It shows a significant impact on overall survival and disease-free survival rates (Chen et al., 2019).

Biochemical Modulation in Cancer Chemotherapy

The biochemical modulation of 5-FU using uracil and tegafur (UFT) has shown enhanced antineoplastic effects while reducing side effects. Clinical trials have demonstrated significant response rates in various tumor types with minimal side effects, making UFT a valuable treatment option (Taguchi, 1997).

Postoperative Adjuvant Chemotherapy for Various Cancers

UFT has shown to be effective as postoperative adjuvant chemotherapy for solid tumors including lung, stomach, colon/rectum, and breast cancer. Its mild toxicity profile makes it suitable for adjuvant settings after complete tumor resection (Tanaka, 2007).

Reduction of Tegafur Toxicity with Uracil

Co-administration of uracil with tegafur has been shown to reduce the cardiotoxic and neurotoxic effects of tegafur, indicating a beneficial combination for reducing drug toxicity (Yamamoto et al., 1984).

properties

CAS RN |

74578-38-4 |

|---|---|

Product Name |

Tegafur-Uracil |

Molecular Formula |

C12H13FN4O5 |

Molecular Weight |

312.25 g/mol |

IUPAC Name |

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H9FN2O3.C4H4N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;7-3-1-2-5-4(8)6-3/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,5,6,7,8) |

InChI Key |

DHMYGZIEILLVNR-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O |

Other CAS RN |

74578-38-4 |

synonyms |

ORZEL drug UFT(R) drug UFTR drug |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)

![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)

![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)

![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)

![Phenyl-[4-(4-vinyl-phenyl)-thiazol-2-yl]-amine](/img/structure/B1207716.png)